3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
CAS No.:
Cat. No.: VC13265942
Molecular Formula: C21H17ClF3NO3
Molecular Weight: 423.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17ClF3NO3 |
|---|---|
| Molecular Weight | 423.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C21H17ClF3NO3/c22-13-5-3-12(4-6-13)17-18(28)14-7-8-16(27)15(11-26-9-1-2-10-26)19(14)29-20(17)21(23,24)25/h3-8,27H,1-2,9-11H2 |
| Standard InChI Key | BJRIMGQBYRRCGW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O |
Introduction
Potential Applications and Research Findings
While specific research findings on 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE are not available, compounds with similar structures have been explored for various biological activities:
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Biological Activity: Chromenone derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The addition of a chlorophenyl group may enhance certain biological activities, while the trifluoromethyl group could influence its pharmacokinetic properties.
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Pharmacological Potential: The presence of a pyrrolidinylmethyl group suggests potential interactions with biological targets involving nitrogen-containing moieties, which could be relevant in drug design for neurological or cardiovascular applications.
Comparison with Similar Compounds
| Compound | Structure Features | Potential Applications |
|---|---|---|
| 3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | Chlorophenyl, hydroxyl, pyrrolidinylmethyl, trifluoromethyl | Potential biological activities based on chromenone backbone |
| 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | Methoxyphenyl, hydroxyl, pyrrolidinylmethyl | Biological activities typical of chromenones |
| 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | Chlorophenyl, hydroxyl, trifluoromethyl | Potential for enhanced pharmacokinetics due to trifluoromethyl group |
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